molecular formula C13H12N2 B3049303 1-ethyl-9H-pyrido[3,4-b]indole CAS No. 20127-61-1

1-ethyl-9H-pyrido[3,4-b]indole

Cat. No.: B3049303
CAS No.: 20127-61-1
M. Wt: 196.25 g/mol
InChI Key: YTQRHYCHEIXUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to an indole moiety, with an ethyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

The synthesis of 1-ethyl-9H-pyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, with reagents such as halogens or nitro groups, leading to the formation of substituted products.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.

    Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and pathogens.

    Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Ethyl-9H-pyrido[3,4-b]indole can be compared with other indole derivatives, such as:

    1-Methyl-9H-pyrido[3,4-b]indole: Similar structure but with a methyl group instead of an ethyl group.

    9H-pyrido[3,4-b]indole: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    1-Propyl-9H-pyrido[3,4-b]indole: Contains a propyl group, which can influence its solubility and interaction with molecular targets.

Properties

IUPAC Name

1-ethyl-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQRHYCHEIXUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173948
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20127-61-1
Record name 1-Ethylpyrido(3,4-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020127611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLPYRIDO(3,4-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K98LP3Z6TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-9H-pyrido[3,4-b]indole
Reactant of Route 2
1-ethyl-9H-pyrido[3,4-b]indole
Reactant of Route 3
1-ethyl-9H-pyrido[3,4-b]indole
Reactant of Route 4
Reactant of Route 4
1-ethyl-9H-pyrido[3,4-b]indole
Reactant of Route 5
Reactant of Route 5
1-ethyl-9H-pyrido[3,4-b]indole
Reactant of Route 6
1-ethyl-9H-pyrido[3,4-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.